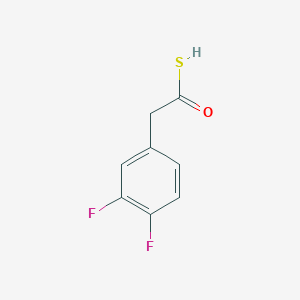

3,4-Difluoro-phenylthioacetic acid

Description

Contextualization of Thioacetic Acid Derivatives as Building Blocks in Organic Synthesis

Thioacetic acid and its derivatives are versatile reagents in organic synthesis, primarily utilized for the introduction of thiol groups (-SH) into molecules. wikipedia.org The reactivity of the thioacid's S-H bond, which has a bond dissociation energy comparable to that of alkanethiols, allows for facile homolytic cleavage to form thiyl radicals under mild conditions, such as UV irradiation or thermal initiation. rsc.org This reactivity is harnessed in various synthetic strategies.

A common application is the conversion of alkyl halides to thiols, which proceeds through the formation of a thioacetate (B1230152) ester followed by hydrolysis. wikipedia.org Furthermore, thioacids participate in radical-mediated reactions, such as the acyl thiol-ene reaction, to create thiol derivatives from widely available alkenes. rsc.org These reactions are valued for their high degree of chemoselectivity and efficiency. rsc.org The thioacetate group can also be used in reductive acetylation processes, for instance, in converting nitroarenes to aryl acetamides, a reaction useful in pharmaceutical manufacturing. wikipedia.org The ability to act as a precursor for various sulfur-containing functionalities makes thioacetic acid derivatives indispensable building blocks in the synthesis of complex organic molecules and materials. rsc.orgnih.gov

Strategic Importance of Fluorine Substitution in Aromatic Chemical Entities

The incorporation of fluorine atoms into aromatic rings is a key strategy in medicinal chemistry and materials science due to the unique properties fluorine imparts. numberanalytics.comtandfonline.com Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution within a molecule. numberanalytics.comtandfonline.com This can impact pKa, dipole moment, chemical reactivity, and the stability of adjacent functional groups. tandfonline.com

Key strategic advantages of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comnih.gov Placing fluorine at a potential site of metabolic attack can block this pathway, thereby increasing a drug's half-life and bioavailability. tandfonline.comnih.gov

Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic groups, which can improve membrane permeation and bioavailability by rendering the compound less basic. tandfonline.comnih.gov It also increases lipophilicity compared to hydrogen, which can enhance cell penetration. tandfonline.com

Binding Affinity: Fluorine substitution can lead to enhanced binding affinity of a molecule to its target protein. tandfonline.com This can be due to favorable electrostatic interactions or conformational changes induced by the fluorine atom. tandfonline.com For example, the presence of a fluorine atom in some antibacterial agents was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com

Conformational Control: The small size of the fluorine atom (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to act as a hydrogen isostere. However, electrostatic repulsion between a fluorine atom and other groups can introduce a conformational bias, influencing the molecule's shape and interaction with biological targets. tandfonline.com

The presence of two fluorine atoms on the phenyl ring of 3,4-Difluoro-phenylthioacetic acid, therefore, suggests a compound designed with enhanced stability and modified electronic properties for specific applications.

Research Trajectories and Potential Applications of this compound

Research involving this compound often positions it as a crucial intermediate in the synthesis of more complex, biologically active molecules. The difluorinated phenyl ring combined with the reactive thioacetic acid handle makes it a desirable building block for creating novel therapeutic agents and other functional materials.

While specific, large-scale applications are not broadly documented in foundational literature, its structure is indicative of its utility in several research areas. For instance, fluorinated aromatic compounds are integral to the development of pharmaceuticals, including antiparkinson agents and treatments for hypoxic solid tumors. nih.govnih.gov The structural motifs present in this compound are found in various pharmacologically active compounds, suggesting its potential as a precursor in drug discovery programs. Its derivatives could be investigated for a range of biological activities, building on the established importance of fluorinated benzazole compounds in medicine. nih.gov

Overview of Research Methodologies and Theoretical Frameworks Applied to this Compound Class

The characterization and study of substituted phenylthioacetic acids like this compound rely on a combination of spectroscopic and computational methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. In ¹H NMR, the aromatic protons of this compound typically appear between 7.1-8.1 ppm, with complex splitting patterns due to fluorine coupling. smolecule.com The methylene (B1212753) protons of the thioacetic acid group (-SCH₂COOH) are expected as a singlet around 3.7-4.1 ppm. smolecule.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of functional groups. A strong carbonyl (C=O) stretch for the carboxylic acid is observed between 1750-1785 cm⁻¹, shifted to a higher frequency due to the electron-withdrawing fluorine atoms. smolecule.com A broad O-H stretch from 2500-3500 cm⁻¹ is also characteristic. smolecule.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight and analyze fragmentation patterns. For this compound, the molecular ion peak is found at an m/z of 204.19. smolecule.com A common fragmentation involves the loss of the carboxylic acid group. smolecule.com

Theoretical Frameworks:

Density Functional Theory (DFT): Computational methods like DFT are employed to optimize molecular geometries and predict properties. researchgate.net These calculations can provide insights into bond lengths, bond angles, and electronic structures, complementing experimental data. For example, DFT can be used to model the geometry of the thioacetic acid functionality and the planar carboxylic acid group. smolecule.com

These methodologies provide a comprehensive understanding of the structure, properties, and potential reactivity of this compound and related compounds, guiding their synthesis and application in chemical research.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₂O₂S |

| Molecular Weight | ~204.19 g/mol smolecule.com |

Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signals |

|---|---|

| ¹H NMR | Aromatic protons: 7.1-8.1 ppm; Methylene (-SCH₂) protons: ~3.7-4.1 ppm; Carboxylic acid (-COOH) proton: ~12.0-13.0 ppm smolecule.com |

| FTIR | Carbonyl (C=O) stretch: 1750-1785 cm⁻¹; O-H stretch: 2500-3500 cm⁻¹ (broad) smolecule.com |

| Mass Spectrometry | Molecular ion peak (m/z): 204.19 smolecule.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F2OS |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-(3,4-difluorophenyl)ethanethioic S-acid |

InChI |

InChI=1S/C8H6F2OS/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |

InChI Key |

SIDMAKLLOODHQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)S)F)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3,4 Difluoro Phenylthioacetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the reactivity of 3,4-Difluoro-phenylthioacetic acid, offering a gateway to a variety of derivatives through well-established and novel synthetic methodologies.

The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation that can be achieved through various established methods. These reactions are essential for modifying the compound's polarity, solubility, and subsequent reactivity.

Standard esterification procedures, such as Fischer esterification involving reaction with an alcohol under acidic catalysis, are applicable. More advanced and milder methods have also been developed to facilitate this transformation, particularly for substrates that may be sensitive to harsh acidic conditions. One such method is the Yamaguchi esterification , which employs 2,4,6-trichlorobenzoyl chloride (TCBC) and a stoichiometric amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), in the presence of a base like triethylamine. researchgate.net This process proceeds through a highly reactive mixed anhydride (B1165640) intermediate, which then readily reacts with an alcohol to form the desired ester under mild conditions. researchgate.net

Another effective method involves the use of titanium tetrachloride (TiCl₄) as a coupling reagent for the direct esterification of carboxylic acids with alcohols. mdpi.com This one-pot procedure operates under neutral conditions and has been shown to be effective for a range of carboxylic acids, including those with steric hindrance, and primary alcohols. mdpi.com

While specific kinetic studies on the esterification of this compound are not extensively documented in the literature, the kinetics of such reactions are generally influenced by factors such as the steric hindrance of both the carboxylic acid and the alcohol, the concentration of reactants and catalysts, and the reaction temperature. The use of microstructured reactors has emerged as a powerful tool for determining the kinetic parameters of esterification reactions with high precision due to enhanced heat and mass transfer. chemrxiv.org

The formation of an amide bond from the carboxylic acid of this compound is a critical reaction for introducing nitrogen-containing functionalities and for the synthesis of peptide mimetics. Direct amidation by reacting the carboxylic acid with an amine is generally inefficient due to the competing acid-base reaction. Therefore, activation of the carboxylic acid is necessary.

A variety of coupling reagents, many of which have been refined in the field of peptide synthesis, are employed for this purpose. fishersci.co.uk Common carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the amide. fishersci.co.uk To enhance efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) are often included. fishersci.co.uknih.gov Other potent coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.uk

Boron-based reagents have also emerged as effective promoters of amidation. For instance, tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃) facilitates the direct amidation of a wide array of carboxylic acids and amines under relatively mild conditions, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. ucl.ac.uknih.gov

The thioether linkage present in this compound makes it a valuable building block for the synthesis of peptides containing a thioether bridge, a modification that can enhance metabolic stability compared to the native peptide bond. libretexts.orgmdpi.com In these pseudo-peptides, the thioether moiety replaces a traditional amide bond. The synthesis can be approached by first forming an amide with an aminothiol, followed by further peptide chain elongation. mdpi.com Solid-phase peptide synthesis (SPPS) techniques are particularly well-suited for the assembly of such modified peptides. mdpi.comnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed in this context. nih.gov

Table 1: Common Coupling Reagents for Amidation Reactions

| Coupling Reagent | Additive (if common) | Typical Solvent(s) | Key Features |

|---|---|---|---|

| DCC, EDC | HOBt, HOAt | DMF, DCM | Widely used, cost-effective. fishersci.co.uk |

| HATU, HBTU | DIPEA, TEA | DMF, NMP | High coupling efficiency, rapid reactions. fishersci.co.uk |

| B(OCH₂CF₃)₃ | None | MeCN | Mild conditions, simple workup. nih.gov |

Decarboxylation, the removal of the carboxyl group, is a potential transformation for this compound, which would lead to the formation of 3,4-difluorophenyl methyl sulfide. smolecule.com This reaction typically requires specific conditions, such as high temperatures or the presence of a catalyst, to proceed.

Radical reactions originating from the carboxylic acid functionality are also a possibility. For instance, through specific activation, the carboxylic acid can be converted into a precursor for radical generation. One common method is the Barton decarboxylation, where a thiohydroxamate ester (Barton ester) is formed and subsequently undergoes radical fragmentation upon photolysis or heating in the presence of a radical initiator. While not specifically documented for this compound, this general methodology could potentially be applied to generate a radical at the carbon adjacent to the sulfur atom.

Furthermore, radical-based methods are increasingly being explored in organic synthesis, often under environmentally benign conditions such as in water. nih.gov These reactions can involve the generation of radicals through various means, including photoredox catalysis, and can be used to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net The application of such methods to this compound could open up new avenues for its derivatization.

Reactivity of the Thioether Linkage in this compound

The sulfur atom in the thioether linkage of this compound is a site of significant reactivity, capable of undergoing oxidation and participating in nucleophilic and electrophilic reactions.

The thioether can be selectively oxidized to the corresponding sulfoxide, (3,4-difluorophenylsulfinyl)acetic acid, or further to the sulfone, (3,4-difluorophenylsulfonyl)acetic acid. The choice of oxidant and reaction conditions determines the outcome of the reaction.

For the selective oxidation to the sulfoxide, a range of reagents can be employed. A combination of hydrogen peroxide and triflic acid has been shown to be a versatile system for oxidizing sulfanes to sulfoxides without significant over-oxidation to the sulfone. organic-chemistry.org Other methods include the use of meta-chloroperbenzoic acid (m-CPBA), where careful control of stoichiometry (typically one equivalent) is crucial to prevent further oxidation. nih.gov The use of quinoid catalysts with oxygen as the oxidant under visible light has also been reported for the chemoselective oxidation of thioethers to sulfoxides. organic-chemistry.org

For the oxidation to the sulfone, stronger oxidizing conditions or an excess of the oxidant are generally required. Reagents such as an excess of hydrogen peroxide, often in the presence of a catalyst like tantalum carbide or a silica-based tungstate, can effectively convert sulfides to sulfones. organic-chemistry.orgorganic-chemistry.org The urea-hydrogen peroxide adduct in the presence of phthalic anhydride is another effective system for this transformation. organic-chemistry.org

The synthesis of related compounds, such as arylsulfinyldifluoroacetic acids, has been achieved, demonstrating the feasibility of these oxidation reactions on similar scaffolds. researchgate.net

Table 2: Selected Reagents for the Oxidation of Thioethers

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Sulfoxide | H₂O₂ / Triflic Acid | Controlled stoichiometry, mild temperature. organic-chemistry.org |

| Sulfoxide | m-CPBA (1 equiv.) | Aprotic solvent (e.g., DCM), low temperature. nih.gov |

| Sulfone | H₂O₂ (excess) / Tantalum Carbide | Higher temperature, catalytic. organic-chemistry.org |

The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is a key aspect of its chemical behavior. Thiols and their derivatives are generally more powerful nucleophiles than their oxygen analogues (alcohols and ethers). libretexts.org

The sulfur atom can react with electrophiles, such as alkyl halides, in SN2 reactions to form sulfonium (B1226848) salts. libretexts.org This reaction involves the attack of the sulfur's lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-sulfur bond and a positively charged sulfur center.

The electrophilic character of the sulfur atom is less pronounced but can be induced. For instance, in the context of certain enzymatic reactions, iron-sulfur clusters can participate in redox chemistry where the sulfur atoms play a crucial role. nottingham.ac.uk In synthetic chemistry, the sulfur atom can be rendered electrophilic through the formation of intermediates like sulfonium ions, which can then be attacked by nucleophiles.

The difluorinated phenyl ring also influences the reactivity of the molecule. The electron-withdrawing fluorine atoms can activate the aromatic ring towards nucleophilic aromatic substitution, although this reactivity is associated with the ring carbons rather than the sulfur atom directly. nih.gov

Electrophilic Aromatic Substitution and Functionalization on the Difluorophenyl Ring System

The mechanism for electrophilic aromatic substitution proceeds through a well-established two-step pathway. vanderbilt.edu Initially, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vanderbilt.edu In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity, or the position at which the new electrophile attaches, is determined by the electronic effects of the substituents already present on the benzene (B151609) ring. These substituents influence the stability of the cationic arenium ion intermediate. In the case of this compound, the ring has three substituents to consider: two fluorine atoms at positions 3 and 4, and a thioacetic acid group (-SCH₂COOH) at position 1.

Fluorine atoms are deactivating yet ortho, para-directing. Their lone pairs can be donated through resonance, which helps to stabilize the positive charge of the arenium ion when the attack occurs at the ortho or para positions. csbsju.edulibretexts.org

The thioacetic acid group is considered an activating, ortho, para-directing group. The sulfur atom's lone pairs can effectively participate in resonance, stabilizing the intermediate cation during an ortho or para attack.

The combined influence of these groups dictates the most probable sites for substitution. The positions are numbered starting from the carbon bearing the thioacetic acid group.

| Substituent | Type | Directing Effect |

| 1-SCH₂COOH | Activating (by resonance) | Ortho, Para (to C2, C6, C4) |

| 3-Fluoro | Deactivating (by induction) | Ortho, Para (to C2, C4, C5) |

| 4-Fluoro | Deactivating (by induction) | Ortho, Para (to C3, C5) |

Considering the synergistic and antagonistic effects, the most likely positions for electrophilic attack are C2 and C5, as they are activated by multiple directing groups. The C5 position is particularly favored as it is para to the 3-fluoro substituent and ortho to the 4-fluoro substituent, while also being meta to the thioacetic acid group, though directing effects from activating groups typically dominate. The C2 position is ortho to both the thioacetic acid group and the 3-fluoro group. Substitution at C6 is sterically hindered and less electronically favored. Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of 2- and 5-substituted products.

The cumulative effect of two fluorine atoms in this compound is a significant deactivation of the ring, making electrophilic substitution reactions more challenging to achieve than on benzene or monofluorobenzene. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid proton and can influence the nucleophilicity of the sulfur atom. Despite this deactivation, the resonance effects still govern the regiochemical outcome of substitution reactions. csbsju.edulibretexts.org

Synthesis of Novel Derivatives for Chemical Research Applications

The dual functionality of this compound makes it a versatile starting material for the synthesis of more complex molecules and heterocyclic systems, which are valuable in chemical and proteomics research. smolecule.com

The this compound scaffold can be elaborated into more complex structures through reactions targeting either the carboxylic acid group or the aromatic ring.

Esterification and Amidation: The carboxylic acid can be readily converted into esters or amides. For instance, reacting it with various alcohols or amines using standard coupling agents (like DCC or EDC) or after conversion to the acyl chloride would yield a library of derivatives. These reactions are fundamental in medicinal chemistry for modifying a lead compound's solubility, stability, and pharmacokinetic properties.

Palladium-Catalyzed Cross-Coupling: The difluorophenyl ring, particularly if converted to a halide or triflate derivative, can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. smolecule.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of diverse aryl, vinyl, or alkynyl groups to the aromatic core.

Nucleophilic Aromatic Substitution (SNAr): While this article focuses on EAS, it is noteworthy that the electron-withdrawing fluorine atoms activate the ring towards nucleophilic aromatic substitution. wyzant.comstackexchange.com Under specific conditions with strong nucleophiles, one of the fluorine atoms could be displaced to introduce other functional groups, providing an alternative route to complex derivatives.

The structure of this compound is well-suited for the synthesis of sulfur-containing heterocycles through intramolecular cyclization reactions. Such heterocycles are prominent scaffolds in many biologically active compounds.

A primary strategy involves the intramolecular cyclization of the thioacetic acid side chain onto the aromatic ring. This can be achieved via an intramolecular Friedel-Crafts acylation reaction. Typically, the carboxylic acid is first activated, for example, by converting it to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the acyl group can attack the aromatic ring. Based on the directing effects discussed previously, the cyclization would be expected to occur at the C2 or C5 position. Cyclization at C2 would lead to the formation of a six-membered thianaphthenone (or dihydrobenzothiophenone) ring system.

Another potential route is through reactions that utilize both the sulfur and carboxylic acid functionalities. For example, similar to the Biginelli reaction, condensation with urea (B33335) or thiourea (B124793) and an aldehyde could potentially lead to the formation of pyrimidine-based heterocyclic systems. google.com Furthermore, reactions involving elemental sulfur with related phenylacetic acids have been shown to produce sulfur-rich heterocycles like benzodisulfides, suggesting that this compound could be a precursor to novel polysulfide-containing ring systems.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Difluoro Phenylthioacetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of 3,4-Difluoro-phenylthioacetic acid in solution. It provides granular information about the chemical environment of each nucleus, enabling the confirmation of the compound's constitution.

While one-dimensional NMR provides initial data, multi-dimensional NMR experiments are crucial for establishing the precise connectivity between atoms within the molecule.

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the connectivity between the protons on the aromatic ring and the methylene (B1212753) protons of the thioacetic acid moiety.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C). This is essential for assigning the specific carbon signals to their attached protons. For instance, the methylene protons (-CH₂-) would show a direct correlation to the methylene carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is vital for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is instrumental in piecing together the entire molecular framework. For example, HMBC would show correlations from the methylene protons to the carboxyl carbon and the sulfur-bearing aromatic carbon (C1), confirming the thioether linkage. It would also reveal correlations between the aromatic protons and various aromatic carbons, solidifying the substitution pattern on the benzene (B151609) ring.

These multi-dimensional techniques, when used in concert, provide an unambiguous map of the atomic connections within the this compound molecule.

Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing this compound. The chemical shifts of the fluorine nuclei are highly sensitive to the electronic environment, and their coupling patterns provide definitive structural information.

In the ¹⁹F NMR spectrum of this compound, two distinct signals would be expected, corresponding to the fluorine atoms at the C3 and C4 positions of the phenyl ring. The difference in their chemical shifts is influenced by the electron-donating thioacetic acid group. Furthermore, the signals will exhibit coupling to each other (³JFF) and to the adjacent aromatic protons (³JHF and ⁴JHF), providing clear evidence for the 1,2,4-trisubstitution pattern of the aromatic ring. Analysis of these coupling constants is critical for confirming the regiochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is employed to determine the exact mass of the parent ion of this compound with a high degree of accuracy (typically to four decimal places). This precise mass measurement allows for the unambiguous determination of the elemental formula. For C₈H₆F₂O₂S, the calculated monoisotopic mass is 204.0080. An experimental HRMS value that closely matches this theoretical mass provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Technique | Measurement | Theoretical Value for C₈H₆F₂O₂S | Significance |

| HRMS | Exact Mass | 204.0080 u | Confirms elemental formula. |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure and the strength of its chemical bonds.

A characteristic fragmentation pathway for this compound involves the loss of the carboxylic acid group (-COOH), a common fragmentation for carboxylic acids, resulting in a prominent fragment ion. Another key fragmentation would be the cleavage of the C-S bond, leading to the formation of a 3,4-difluorothiophenol (B1350639) fragment. The observation of these specific fragment ions in the MS/MS spectrum helps to piece together the structural components of the molecule, corroborating the data obtained from NMR spectroscopy.

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Implication |

| 204.0080 | 159.00 | -COOH (45 u) | Presence of a carboxylic acid group. |

| 204.0080 | 146.98 | -CH₂COOH (59 u) | Cleavage of the thioether linkage, confirms the 3,4-difluorothiophenyl moiety. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its key structural features:

O-H Stretch : A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is indicative of the carboxylic acid hydroxyl group.

C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.

C-F Stretches : Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, correspond to the carbon-fluorine stretching vibrations of the difluorinated phenyl ring.

Aromatic C=C Stretches : Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

S-CH₂ Stretch : Weaker absorptions related to the thioether linkage would also be present.

The combination of these characteristic vibrational frequencies provides a spectral fingerprint for this compound, allowing for rapid confirmation of its functional groups and complementing the more detailed structural information provided by NMR and MS.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Infrared |

| Carboxylic Acid | C=O Stretch | ~1700 (strong) | Infrared, Raman |

| Aryl Fluoride | C-F Stretch | 1100-1300 (strong) | Infrared |

| Aromatic Ring | C=C Stretch | 1450-1600 | Infrared, Raman |

| Thioether | S-CH₂ Stretch | 600-800 | Infrared, Raman |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Crystallographic studies on related phenylthioacetic acid derivatives indicate that the molecule often adopts a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The presence of two fluorine atoms on the phenyl ring in this compound significantly influences its electronic properties and, consequently, its crystal packing and molecular conformation.

In a broader context, X-ray crystallography has been instrumental in understanding the conformational flexibility of various molecules. For instance, room-temperature serial crystallography using an X-ray free-electron laser (XFEL) has revealed conformational changes around the active sites of enzymes, which are crucial for their catalytic function. nih.gov This highlights the potential of advanced X-ray techniques to study the dynamic aspects of molecular structures. Furthermore, high-resolution X-ray diffraction data can even be used to observe X-ray-driven chemical reactions within a crystal, such as hydride transfer in enzyme-substrate complexes. nih.gov

While specific crystallographic data for this compound is not widely published, data for structurally analogous compounds provides valuable insights. For example, the crystal structure of 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione was determined to have an orthorhombic crystal system with the space group Pbca. researchgate.net Such data, once obtained for this compound, would definitively establish its solid-state conformation.

Table 1: Representative Crystallographic Data for an Analogous Organic Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.86157(7) |

| b (Å) | 14.6666(10) |

| c (Å) | 24.4247(19) |

| α, β, γ (°) | 90 |

| Volume (ų) | 3174.4 |

| Z | 8 |

This table presents data for 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione as a representative example of crystallographic data for a complex organic molecule. researchgate.net

Advanced Analytical Techniques for Purity and Isomeric Analysis

Ensuring the purity and characterizing the isomeric composition of this compound and its derivatives are critical for quality control and for understanding their biological and chemical properties. A variety of advanced analytical techniques are employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and related substances. For derivatives of this compound, reversed-phase HPLC methods can be developed to separate the main compound from any impurities or degradation products. The development of a stability-indicating HPLC method is crucial to monitor the compound's stability under various stress conditions, such as hydrolysis, oxidation, and photolysis.

When dealing with chiral derivatives of this compound, chiral HPLC is essential for the separation of enantiomers. This technique utilizes chiral stationary phases (CSPs) to differentiate between the enantiomers. Polysaccharide-based CSPs are commonly used and have been successful in separating the enantiomers of various compounds, including those with similar structural motifs. researchgate.net For instance, the enantiomers of 3-(3,4-difluorophenyl)-3-(2-pyridyl)propylamine, a related compound, have been successfully separated using HPLC with cyclodextrin-based columns. nih.gov The efficiency of these separations is often characterized by the resolution (Rs) and separation factor (α).

Capillary Electrophoresis (CE) offers a high-resolution alternative to HPLC for purity and isomeric analysis. nih.gov CE provides advantages such as reduced sample consumption and high separation efficiency. nih.gov It has been effectively used for the chiral separation of various halogen-substituted phenylpropylamines by employing chiral selectors like cyclodextrins. nih.gov CE is also a valuable tool for determining impurities, including inorganic ions and residual solvents, in pharmaceutical preparations. nih.gov

Derivatization techniques can be coupled with chromatographic methods to enhance the separation and detection of isomers. Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. researchgate.netmdpi.com

Table 2: Comparison of Analytical Techniques for Purity and Isomeric Analysis

| Technique | Principle | Application for this compound Derivatives | Key Parameters |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment, quantification of impurities, stability studies. | Retention time, peak area, resolution. |

| Chiral HPLC | Enantioselective interactions with a chiral stationary phase. | Separation and quantification of enantiomers. | Resolution (Rs), separation factor (α). |

| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field. | Purity analysis, chiral separations, impurity profiling. | Migration time, peak efficiency. |

Emerging Research Applications of 3,4 Difluoro Phenylthioacetic Acid in Advanced Materials and Chemical Technologies

Role as a Synthetic Precursor in Polymer Chemistry and Functional Materials

The molecular architecture of 3,4-Difluoro-phenylthioacetic acid, featuring both a reactive carboxylic acid and a difluorinated aromatic moiety, positions it as a valuable precursor in the synthesis of specialized polymers and functional materials. The presence of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics to the resulting materials.

While direct reports on the use of this compound in polymerization are emerging, its structural analogue, (phenylthio)acetic acid, has been investigated as a co-initiator in visible-light photopolymerization. mdpi.commdpi.com In these systems, (phenylthio)acetic acid, in conjunction with a photosensitizer like camphorquinone (B77051) or indenoquinoxaline derivatives, facilitates the generation of free radicals upon irradiation, initiating the polymerization of monomers such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate (TMPTA). mdpi.comdocumentsdelivered.com The mechanism often involves a photoinduced electron transfer from the co-initiator to the excited photosensitizer. mdpi.com The efficiency of this process suggests that this compound could perform a similar role, with the fluorine substituents potentially modulating the electronic properties and, therefore, the efficiency of the initiation process.

Monomer or Ligand in Coordination Polymer Synthesis

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The carboxylic acid group of this compound is well-suited to act as a ligand, coordinating to metal centers to form extended one-, two-, or three-dimensional networks. rsc.org While the direct use of this compound in the synthesis of coordination polymers has not been extensively documented, the construction of coordination polymers from ligands containing thioether and carboxylate functionalities is an established strategy. rsc.org

Building Block for Fluoro-Containing Organic Frameworks and Networks

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers with porous structures, which have shown great promise in applications such as gas storage, separation, and catalysis. rsc.org The use of fluorinated organic linkers in the synthesis of MOFs, often termed F-MOFs, can lead to materials with enhanced hydrophobicity and stability. rsc.org

Although the direct incorporation of this compound into MOF structures is not yet widely reported, the principles of F-MOF design suggest its potential as a valuable building block. The difluorinated phenyl ring can introduce fluorine-specific interactions within the framework, influencing the pore size and environment. Research on F-MOFs has demonstrated that fluorinated linkers can lead to frameworks with interesting properties, such as selective gas adsorption. nih.govresearchgate.net The combination of the carboxylate coordinating group, the thioether linkage, and the fluorinated ring in this compound makes it an intriguing candidate for the synthesis of new F-MOFs with potentially unique structural and functional properties.

Application in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The specific electronic and steric features of this compound make it a subject of interest in this field.

Non-Covalent Interactions and Crystal Engineering

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. smolecule.com The fluorine atoms in this compound play a crucial role in its solid-state packing. Being highly electronegative, these fluorine atoms can participate in weak hydrogen bonds and dipole-dipole interactions, which help to stabilize the crystal lattice. smolecule.com

These non-covalent interactions are key in determining the arrangement of molecules in the crystal, potentially leading to the formation of extended supramolecular networks. smolecule.com Studies on related fluorinated aromatic compounds have shown that interactions involving fluorine, such as S···F and F···H contacts, can significantly influence molecular conformation and packing. scispace.com The interplay of these weak interactions, along with the stronger hydrogen bonds involving the carboxylic acid group, makes this compound a valuable tool for exploring and designing complex crystalline architectures.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O), Thioether (S) | Primary driving force for dimerization and chain formation. |

| Halogen Bonding | C-F | Electron-rich atoms (e.g., O, S) | Can influence the orientation of molecules. |

| Dipole-Dipole | C-F bond dipoles | C-F bond dipoles | Contributes to the overall lattice energy and stability. |

| π-π Stacking | Phenyl ring | Phenyl ring | Can lead to columnar or layered structures. |

| S-H/π Interactions | Thiol (if present) | Phenyl ring | Can play a role in stabilizing specific conformations. nih.gov |

Design of Molecular Receptors and Sensors (Non-biological analyte focus)

The development of molecular receptors and sensors for the selective detection of specific analytes is a significant area of research. While the direct application of this compound in this area is not well-documented, its structural features suggest potential. The fluorinated phenyl ring can engage in specific interactions with analytes, and the thioether and carboxylic acid groups provide sites for further functionalization to create a binding pocket.

For instance, fluorinated compounds have been utilized in the design of fluorescent sensors. The introduction of fluorine can tune the electronic properties of a fluorophore, leading to changes in its emission upon analyte binding. rsc.org Moreover, the para-fluoro-thiol reaction is a known method for the modular functionalization of sensor molecules. researchgate.net Thiol-containing compounds have also been used to modify gold nanoparticles for colorimetric sensing. researchgate.net By analogy, this compound could serve as a scaffold for the development of new chemosensors for non-biological analytes, where the difluoro-phenyl group could provide a recognition element or modulate the signaling properties of an attached reporter group.

Potential as a Component in Catalytic Systems

The reactivity of the thioacetic acid moiety suggests that this compound could have applications in catalysis. Thioacids and their derivatives are known to participate in a variety of catalytic reactions.

For example, thioacetic acid has been used as a nucleophile in organocatalyzed enantioselective Michael addition reactions. researchgate.net These reactions, often catalyzed by bifunctional thiourea (B124793) catalysts, provide a route to chiral thioesters, which are valuable synthetic intermediates. researchgate.net The presence of fluorine atoms on the phenyl ring of this compound could influence the reactivity and selectivity of such transformations. In a related context, fluorinated malonic acid half thioesters have been employed as thioester enolate equivalents in organocatalyzed addition reactions. nih.gov

Furthermore, thioacetic acid has been shown to participate in autocatalytic addition reactions with unsaturated aldehydes. acs.org The compound can also be involved in oxidative acylation reactions, which are important in prebiotic chemistry and for the synthesis of amides. nasa.gov These examples highlight the catalytic potential of the thioacetic acid functional group, suggesting that this compound could be a valuable component in the development of new catalytic systems, potentially with unique reactivity conferred by its fluorine substituents.

Homogeneous and Heterogeneous Catalysis Development

There is no available research data on the application of this compound as a catalyst or in the development of catalytic systems.

Chemo- and Regioselective Transformations

Information regarding the use of this compound in chemo- and regioselective transformations is not present in the current body of scientific literature.

Utilization in Agrochemical Research

Precursor to Designed Agrochemical Agents

No published studies were found that describe the synthesis of agrochemical agents using this compound as a precursor.

Structure-Activity Relationships in Agrochemical Design

Due to the lack of synthesized agrochemical derivatives from this compound, there are no corresponding structure-activity relationship studies.

Future Perspectives and Research Directions for 3,4 Difluoro Phenylthioacetic Acid Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 3,4-Difluoro-phenylthioacetic acid and its derivatives is a primary research objective. Current approaches to similar organofluorine compounds often rely on multi-step sequences which can be resource-intensive. nih.gov Future research will likely focus on the following areas:

Greener Synthetic Routes: Exploration of sustainable synthetic strategies, such as biocatalytic processes or the use of renewable starting materials, will be crucial. rsc.orgmdpi.comrsc.org For instance, enzymatic approaches could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Flow Chemistry: The use of flow microreactors presents an opportunity for the safe and efficient synthesis of organofluorine compounds, including this compound. benthamdirect.com This technology allows for precise control over reaction parameters, potentially improving yields and reducing by-product formation.

Direct C-H Functionalization: Investigating direct C-H functionalization methods to introduce the thioacetic acid moiety onto a 1,2-difluorobenzene (B135520) core would represent a significant advancement in synthetic efficiency, minimizing the need for pre-functionalized starting materials.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste. rsc.org | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. benthamdirect.com | Optimization of reactor design and reaction conditions. |

| C-H Functionalization | Atom economy, reduced synthetic steps. | Development of selective and efficient catalyst systems. |

Advanced Mechanistic Studies of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing new transformations. The interplay between the electron-withdrawing fluorine atoms and the sulfur-containing side chain dictates the molecule's behavior.

Nucleophilic Aromatic Substitution (SNAr): The difluorinated phenyl ring is activated towards SNAr reactions. researchgate.netacs.orgresearchgate.netnih.govrsc.org Detailed kinetic and computational studies will be essential to elucidate the mechanistic continuum of these reactions, including the potential for stepwise, concerted, or borderline pathways. nih.govrsc.orgnih.gov Understanding these mechanisms can guide the selective synthesis of derivatives.

Radical Reactions: The thioether linkage can participate in radical-mediated transformations. Mechanistic investigations, potentially using techniques like Stern-Volmer analysis and DFT calculations, could uncover novel cascade reactions initiated by sulfur-centered radicals. rsc.org

Catalytic Cycles: For metal-catalyzed cross-coupling reactions, detailed mechanistic studies are needed to understand the roles of the catalyst, ligands, and reaction conditions in influencing the efficiency and selectivity of C-S bond formation. organic-chemistry.org

| Reaction Type | Mechanistic Question | Investigative Techniques |

| SNAr | Stepwise vs. Concerted vs. Borderline pathways. nih.govrsc.org | Kinetic Isotope Effects (KIEs), DFT calculations. rsc.org |

| Radical Cascades | Nature of radical intermediates and cyclization pathways. rsc.org | Control experiments, Stern-Volmer analysis, DFT. rsc.org |

| Cross-Coupling | Role of catalyst and ligands in C-S bond formation. | ESI-MS analysis, competition experiments. organic-chemistry.org |

Integration into Multi-component Reaction Systems and Cascade Reactions

The structural features of this compound make it an attractive building block for use in multi-component reactions (MCRs) and cascade sequences, which are powerful tools for rapidly generating molecular complexity. benthamdirect.comingentaconnect.comingentaconnect.com

Fluorinated Building Blocks in MCRs: The difluorophenyl group can be a key component in MCRs, leading to the synthesis of diverse libraries of complex fluorinated molecules. benthamdirect.comingentaconnect.comingentaconnect.com The development of new MCRs that incorporate this compound or its derivatives could provide rapid access to novel chemical entities.

Cascade Reactions: The thiol moiety, either in its free form or generated in situ, can initiate cascade reactions. rsc.orgrsc.orgresearchgate.net Research into designing cascade sequences that exploit the reactivity of both the thiol and the activated aromatic ring could lead to the efficient construction of polycyclic and heterocyclic systems. rsc.org

Development of High-Throughput Synthesis and Screening Approaches for Chemical Discovery

To fully explore the chemical space around this compound, high-throughput synthesis (HTS) and screening methods are indispensable. chemrxiv.orgacs.org

Parallel Synthesis: The development of parallel synthesis strategies, potentially utilizing solid-phase techniques with safety-catch linkers, would enable the rapid generation of libraries of derivatives. nih.gov This approach is particularly valuable for creating collections of compounds for biological or materials screening.

Microarray Technology: Thiol-ene chemistry offers a robust method for fabricating microarrays, which could be used to immobilize derivatives of this compound for high-throughput screening of their interactions with biological targets or for assessing their material properties. researchgate.net

Automated Reaction Optimization: The use of automated platforms coupled with machine learning algorithms can accelerate the optimization of reaction conditions for the synthesis and modification of this compound. researchgate.net

| High-Throughput Technique | Application to this compound | Potential Outcome |

| Parallel Synthesis | Generation of derivative libraries. nih.gov | Rapid exploration of structure-activity relationships. |

| Microarray Technology | Immobilization for screening. researchgate.net | Discovery of new bioactive compounds or materials. |

| Automated Optimization | Efficiently finding optimal reaction conditions. researchgate.net | Increased yields and reduced development time. |

Unexplored Applications in Emerging Chemical Technologies and Interdisciplinary Fields

The unique combination of a difluorinated aromatic ring and a thioacetic acid moiety suggests that this compound and its derivatives could find applications in a variety of emerging fields. numberanalytics.comnumberanalytics.comnumberanalytics.comresearchgate.netyoutube.comwikipedia.orgman.ac.ukacs.orgnih.gov

Materials Science: Fluorinated aromatic compounds are utilized in the development of advanced materials such as fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comman.ac.uk The incorporation of the 3,4-difluorophenyl group could lead to materials with enhanced thermal stability and specific electronic properties. The thioether linkage could also be used to create novel sulfur-containing polymers or self-assembling monolayers. rsc.org

Catalysis: Organofluorine compounds are finding increasing use as ligands and catalysts. capes.gov.br Derivatives of this compound could be explored as ligands for transition metal catalysis, where the electronic properties of the fluorinated ring could influence the catalytic activity and selectivity.

Supramolecular Chemistry: The ability of the carboxylic acid and thioether groups to participate in non-covalent interactions makes this molecule a candidate for the construction of novel supramolecular assemblies, such as metal-organic frameworks (MOFs) with tailored properties. rsc.org

| Emerging Field | Potential Role of this compound Derivatives | Anticipated Benefit |

| Materials Science | Monomers for fluoropolymers, components of OLEDs. numberanalytics.comman.ac.uk | Enhanced thermal stability, tailored electronic properties. |

| Catalysis | Ligands for transition metal catalysts. capes.gov.br | Modified catalytic activity and selectivity. |

| Supramolecular Chemistry | Building blocks for Metal-Organic Frameworks (MOFs). rsc.org | Creation of porous materials with specific functionalities. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 3,4-Difluoro-phenylthioacetic acid, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with 3,4-difluorophenylthiol and chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol) to facilitate nucleophilic substitution. Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio) to minimize byproducts.

- Purification : Use recrystallization in ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS/MS for molecular ion detection (e.g., [M-H]⁻ at m/z 216) . Quantify impurities using ¹⁹F NMR to detect residual fluorinated intermediates .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and the thioacetic acid moiety (CH₂S at δ 3.2–3.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.

- ¹⁹F NMR : Identify fluorine environments (e.g., para-fluorine at δ -138 ppm, meta-fluorine at δ -144 ppm) to confirm substitution pattern.

- FTIR : Validate the carboxylic acid group (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Degradation Studies : Simulate natural conditions (pH 7, 25°C) with UV exposure or microbial inocula from sediment samples. Monitor degradation via LC-MS/MS for parent compound depletion and metabolite formation (e.g., defluorinated products).

- Half-Life Calculation : Use first-order kinetics models. Cross-validate results with ¹⁹F NMR to track fluorine loss .

- Ecotoxicity : Pair with Daphnia magna assays to assess acute toxicity (EC₅₀) and correlate with degradation intermediates .

Q. How can researchers address discrepancies in reported cytotoxicity data for this compound across cell lines?

- Methodological Answer :

- Standardization : Control variables (cell passage number, serum concentration, exposure time). Use orthogonal assays (MTT, ATP luminescence, apoptosis markers) to confirm viability results.

- Mechanistic Studies : Perform RNA-seq or proteomics to identify cell-line-specific pathways (e.g., oxidative stress vs. mitochondrial dysfunction).

- Data Reconciliation : Apply systematic literature review protocols (e.g., PRISMA guidelines) to identify confounding factors (e.g., solvent DMSO concentration) .

Q. What strategies are effective for identifying and quantifying metabolites of this compound in in vivo models?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track absorption/distribution in rodent models.

- Metabolite Profiling : Use high-resolution LC-HRMS (Q-TOF) with data-dependent acquisition (DDA) to detect phase I/II metabolites (e.g., glucuronides, sulfates).

- Quantitation : Employ isotope dilution (e.g., ¹³C-labeled internal standards) to minimize matrix effects .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Reaction Optimization : Screen solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures to identify optimal conditions.

- Computational Modeling : Use DFT calculations (Gaussian 16) to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms).

- Cross-Validation : Reproduce conflicting studies with strict adherence to reported protocols, then isolate intermediates via stopped-flow NMR .

Q. What analytical approaches resolve inconsistencies in reported LogP values for this compound?

- Methodological Answer :

- Experimental Measurement : Use shake-flask method (octanol/water partitioning) with HPLC-UV quantification. Validate with potentiometric titration for ionizable groups.

- In Silico Prediction**: Compare results from multiple software (e.g., MarvinSuite, ACD/Labs) to identify outliers.

- Error Analysis : Assess pH dependency (carboxylic acid deprotonation at pH >4) and solvent purity effects .

Regulatory & Safety Considerations

Q. What protocols ensure compliance with regulatory guidelines for handling this compound in laboratory settings?

- Methodological Answer :

- Risk Assessment : Review ECHA guidelines for fluorinated compounds, focusing on occupational exposure limits (OELs) and waste disposal .

- Analytical Monitoring : Implement workplace air sampling (NIOSH Method 2552) with LC-MS/MS detection to ensure compliance.

- Documentation : Maintain detailed records of synthesis, storage, and disposal per REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.